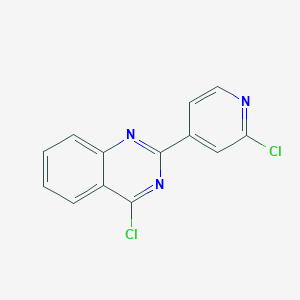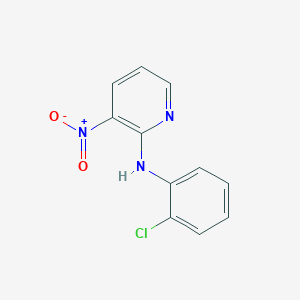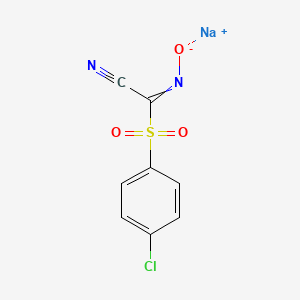
AsenapineCitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AsenapineCitrate is a compound used primarily in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. It is an atypical antipsychotic that belongs to the dibenzo-oxepino pyrrole class. This compound is known for its sublingual and transdermal formulations, which help to avoid extensive first-pass metabolism when ingested orally .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of AsenapineCitrate involves several steps, starting from the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole with suitable reagents under controlled conditions . The process includes purification steps to obtain the desired crystal form of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: AsenapineCitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions are carefully controlled to ensure the desired outcome, such as temperature, pressure, and pH levels .
Major Products Formed: The major products formed from the reactions involving this compound include its active pharmaceutical ingredient (API) and various intermediates used in its synthesis. These products are crucial for its therapeutic applications .
Wissenschaftliche Forschungsanwendungen
AsenapineCitrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate its effects on neurotransmitter systems and receptor binding. In medicine, this compound is extensively studied for its therapeutic potential in treating psychiatric disorders. In the industry, it is used in the development of new drug formulations and delivery systems .
Wirkmechanismus
AsenapineCitrate exerts its effects by acting as a multireceptor neuroleptic drug. It shows strong antagonism towards serotonin (5HT2A) and dopamine (D2) receptors, which helps to enhance dopamine and acetylcholine efflux in the brain. This mechanism is believed to improve cognitive function and reduce negative symptoms in patients with psychiatric disorders. Additionally, this compound has a high affinity for various serotonergic, dopaminergic, and adrenergic receptors, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
AsenapineCitrate is compared with other atypical antipsychotics such as Vraylar (cariprazine) and Lamictal (lamotrigine). While all these compounds are used to treat psychiatric disorders, this compound is unique due to its sublingual and transdermal formulations, which help to avoid first-pass metabolism. Additionally, this compound has a broader receptor affinity profile, making it a versatile option for treating various symptoms associated with psychiatric disorders .
List of Similar Compounds:- Vraylar (cariprazine)
- Lamictal (lamotrigine)
- Risperidone
- Olanzapine
- Quetiapine
These compounds share some similarities with this compound but differ in their specific receptor affinities, formulations, and therapeutic applications .
Eigenschaften
Molekularformel |
C23H24ClNO8 |
|---|---|
Molekulargewicht |
477.9 g/mol |
IUPAC-Name |
(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H16ClNO.C6H8O7/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-8,14-15H,9-10H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t14-,15-;/m1./s1 |
InChI-Schlüssel |
UDXWQAFGHJZEIQ-CTHHTMFSSA-N |
Isomerische SMILES |
CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


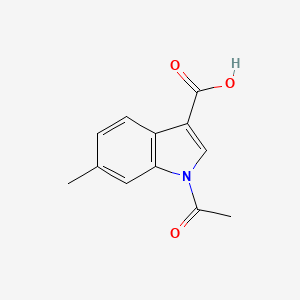
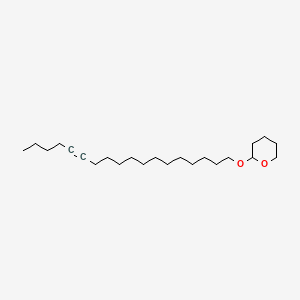
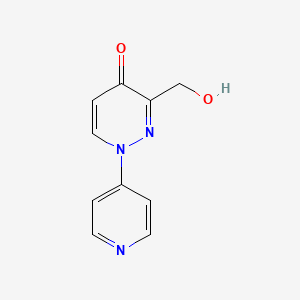
![(1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride](/img/structure/B13863482.png)


![[2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate](/img/structure/B13863498.png)

![(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine](/img/structure/B13863521.png)
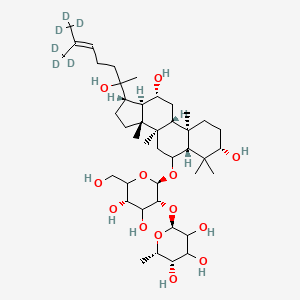
![N-(3-Morpholinopropyl)-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole-7-carboxamide](/img/structure/B13863529.png)
